![molecular formula C21H16N2O B2763495 1-Benzyl-4-phenoxyphthalazine CAS No. 155937-32-9](/img/structure/B2763495.png)
1-Benzyl-4-phenoxyphthalazine
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Overview
Description
Scientific Research Applications
- Research : A study synthesized a novel series of phthalazine derivatives, including 1-Benzyl-4-phenoxyphthalazine, using simple and promising synthetic routes. These derivatives were screened against different microbial strains, including Gram-negative and Gram-positive bacteria. The antimicrobial activity was compared to that of the standard drug Amoxicillin .
- Research : Novel phthalazine derivatives, including 1-Benzyl-4-phenoxyphthalazine, were synthesized from a reactive starting material. These derivatives were evaluated for their anticancer and antioxidant potential. Further studies could explore their specific mechanisms of action .
Antimicrobial Activity
Anticancer and Antioxidant Properties
Future Directions
While there is limited information on “1-Benzyl-4-phenoxyphthalazine”, research on related compounds suggests potential directions for future research. For instance, a study on “4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives” identified potent BRD4 inhibitors with anti-breast cancer activity . This suggests that “1-Benzyl-4-phenoxyphthalazine” and its derivatives could be explored for similar biological activities.
Mechanism of Action
Target of Action
The primary targets of 1-Benzyl-4-phenoxyphthalazine are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and learning. Inhibitors of these enzymes are often used in the treatment of neurodegenerative diseases like Alzheimer’s .
Mode of Action
1-Benzyl-4-phenoxyphthalazine interacts with its targets (AChE and BuChE) by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic transmission .
Biochemical Pathways
By inhibiting these enzymes, 1-Benzyl-4-phenoxyphthalazine can potentially enhance cognitive function, making it a potential therapeutic agent for neurodegenerative diseases .
Result of Action
The inhibition of AChE and BuChE by 1-Benzyl-4-phenoxyphthalazine results in increased levels of acetylcholine in the synaptic cleft . This can enhance cholinergic transmission, potentially improving cognitive function in individuals with neurodegenerative diseases .
properties
IUPAC Name |
1-benzyl-4-phenoxyphthalazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c1-3-9-16(10-4-1)15-20-18-13-7-8-14-19(18)21(23-22-20)24-17-11-5-2-6-12-17/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGWBLYWIVICGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-phenoxyphthalazine |
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